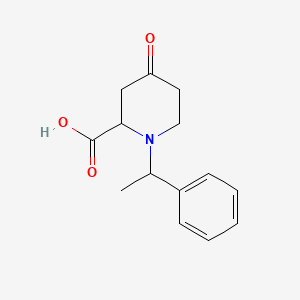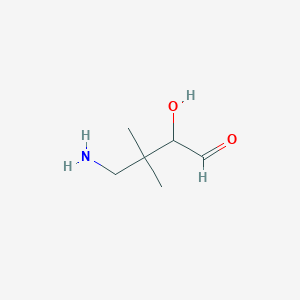
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one is a chemical compound with the molecular formula C10H19NO2 It is a derivative of piperidin-2-one, a versatile building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one can be achieved through various methods. One common approach involves the alkylation of piperidin-2-one derivatives. For example, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomers has been reported . This method involves the use of commercially available D-phenylglycinol and delta-valerolactone as starting materials. The hydroxyl group can be protected or unprotected during the alkylation process, affecting the consumption of s-BuLi and the diastereomeric excess of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield a secondary alcohol.
Scientific Research Applications
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one depends on its specific application. In drug discovery, its biological activity would be mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidin-2-one: A closely related compound with similar synthetic routes and applications.
1-Methyl-2-pyridone: Another piperidin-2-one derivative with potential therapeutic effects.
4-Piperidone: A versatile intermediate in organic synthesis with applications in pharmaceuticals.
Uniqueness
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one is unique due to the presence of the hydroxyl group and the specific substitution pattern on the piperidin-2-one ring. This structural feature may confer distinct chemical reactivity and biological activity compared to other piperidin-2-one derivatives.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(2-hydroxy-3-methylbutyl)piperidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-7(2)9(12)6-8-4-3-5-11-10(8)13/h7-9,12H,3-6H2,1-2H3,(H,11,13) |
InChI Key |
FKIDOJVRDBRSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1CCCNC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
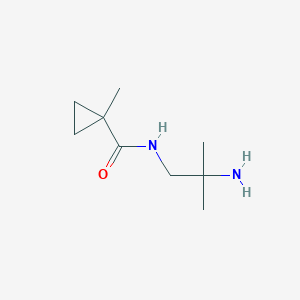


![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
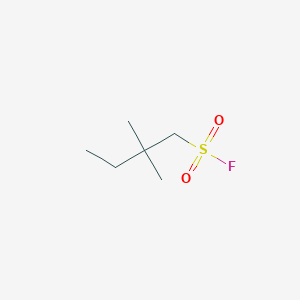

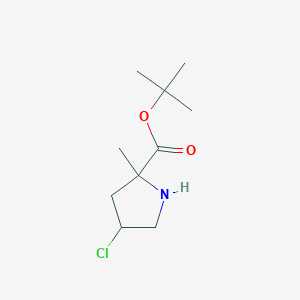
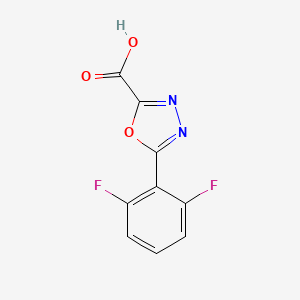
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)

